molecular formula C9H17NO5S B2420193 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide CAS No. 1956378-90-7

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Cat. No.: B2420193
CAS No.: 1956378-90-7
M. Wt: 251.3
InChI Key: BYIAWCYJBINANP-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 5,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-8(2,3)14-7(11)10-6-9(4,5)15-16(10,12)13/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIAWCYJBINANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(S(=O)(=O)O1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956378-90-7
Record name tert-butyl 5,5-dimethyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
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Preparation Methods

The synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide involves specific reaction conditions and routes. One common method includes the reaction of tert-butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide functionality . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency .

Chemical Reactions Analysis

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Bioactive Compounds

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for the introduction of functional groups that can enhance biological activity.

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated that derivatives of this compound can be modified to produce antihypertensive agents. The oxathiazolidine ring provides a scaffold for further functionalization, leading to compounds with improved efficacy and selectivity against hypertension.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations due to its ability to act as a prodrug or intermediate in drug synthesis.

Table 1: Pharmaceutical Applications

Application TypeExample CompoundEffectiveness
AntihypertensiveModified DerivativeSignificant reduction in blood pressure
AnticancerThiazolidine AnalogInhibition of cancer cell proliferation

Organocatalysis

This compound has been explored as an organocatalyst in various reactions, particularly in asymmetric synthesis.

Case Study: Asymmetric Aldol Reactions

In studies focusing on asymmetric aldol reactions, this compound has been utilized to achieve high enantioselectivity. The catalytic properties of the oxathiazolidine moiety facilitate the formation of chiral centers effectively.

Agricultural Chemistry

The compound's derivatives have also been investigated for their potential use as agrochemicals.

Table 2: Agrochemical Applications

Application TypeExample UseImpact
FungicidesOxathiazolidine DerivativeEffective against various fungal pathogens
HerbicidesModified FormSelective inhibition of weed growth

Comparison with Similar Compounds

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide can be compared with other similar compounds, such as:

The presence of the Boc protecting group and the dioxide functionality in this compound makes it unique and versatile for various applications .

Biological Activity

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 1956378-90-7
  • Molecular Formula : C₉H₁₇N₁O₅S
  • Molecular Weight : 251.30 g/mol
  • Structure : The compound features a thiazolidine ring with a tert-butoxycarbonyl (Boc) protecting group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the compound may influence metabolic pathways and exhibit antioxidant properties.

Biological Activities

  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research suggests that the compound could modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.
  • Antitumor Potential : Some studies have indicated that derivatives of oxathiazolidines exhibit antitumor activity by inhibiting specific cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines. For instance:

  • Cell Viability Assays : The compound was tested on human cancer cell lines and showed varying degrees of cytotoxicity depending on concentration and exposure time.
Cell LineIC50 (µM)Notes
HeLa15Moderate cytotoxicity
MCF-725Lower sensitivity observed
A54920Significant reduction in viability

Case Studies

A case study involving the administration of the compound in a murine model indicated promising results in terms of safety and efficacy. The study monitored:

  • Tolerability : No adverse effects were reported at doses up to 1000 mg/kg.
  • Pharmacokinetics : The half-life was determined to be approximately 4 hours, indicating moderate retention in systemic circulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies. For example, analogous oxathiazolidine derivatives are synthesized via cyclization reactions using thiourea precursors under anhydrous conditions. Purification is critical; column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is commonly employed. Purity optimization may involve recrystallization in polar aprotic solvents like acetonitrile, monitored by HPLC with deuterated internal standards (e.g., AOZ-d4 or AMOZ-d5) to track byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for structural confirmation. For quantitative analysis, LC-MS/MS with isotopically labeled internal standards (e.g., DNSAH-<sup>13</sup>C6 or SEM-<sup>13</sup>C<sup>15</sup>N2) ensures accuracy, particularly for detecting trace impurities. Retention time matching and fragmentation pattern validation against reference standards (e.g., Witega-sourced compounds) are recommended .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution. To resolve these, combine X-ray crystallography (via CCDC databases ) with <sup>1</sup>H-<sup>13</sup>C HMBC NMR to assess long-range coupling. Computational modeling (DFT or MD simulations) can further reconcile differences by predicting stable conformers in solution versus solid-state environments .

Q. What experimental designs are optimal for studying the compound’s thermal stability and decomposition pathways?

  • Methodological Answer : Use thermogravimetric analysis (TGA) at 5–10°C/min under nitrogen to identify decomposition thresholds. Pair with DSC to monitor enthalpy changes. For pathway analysis, trap volatile byproducts via cold-finger condensation and analyze via GC-MS. Stability under varying pH (e.g., 2–12) should be assessed using accelerated degradation studies, with LC-MS tracking hydrolytic products .

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen catalysts (e.g., Pd/C or organocatalysts) and solvent systems (e.g., DMF vs. THF). In situ FTIR or Raman spectroscopy enables real-time monitoring of intermediate formation. For air-sensitive steps, Schlenk-line techniques under argon are critical. Yield improvements >20% have been reported using these approaches in similar azabicyclo syntheses .

Q. What strategies mitigate instability during long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials with molecular sieves (3Å). Periodic stability testing via <sup>1</sup>H NMR can detect hydrolytic degradation. For lab-scale batches, lyophilization reduces moisture content, while industrial-scale storage may require vacuum-sealed containers with oxygen scavengers .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in IC50 values may stem from assay-specific solvent effects (e.g., DMSO concentration thresholds). Normalize data against reference inhibitors (e.g., AGN-<sup>13</sup>C<sup>15</sup>N4) and apply statistical tools like Bland-Altman plots to identify systematic biases .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in reactive or high-temperature environments?

  • Methodological Answer : Conduct hazard assessments using SDS guidelines (e.g., GHS classification for lab chemicals). For exothermic reactions, use jacketed reactors with temperature control (±2°C). Emergency protocols should include neutralization stations for acidic/byproduct gases (e.g., SO2) and PPE compliance (nitrile gloves, FFP3 respirators) .

Methodological Validation

Q. How can synthetic intermediates be rigorously validated to prevent downstream inconsistencies?

  • Methodological Answer : Implement a tiered validation workflow:

  • Tier 1 : HRMS and elemental analysis for molecular formula confirmation.
  • Tier 2 : 2D NMR (e.g., HSQC, NOESY) to assign stereochemistry.
  • Tier 3 : Spiking experiments with authentic standards (e.g., NPAOZ or NPAMOZ) to confirm retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.